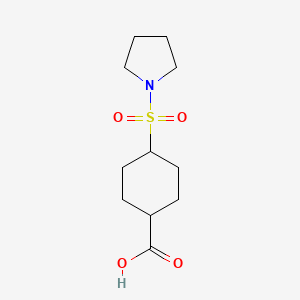
N~1~,N~4~-Bis(hydroxymethyl)benzene-1,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terephthalic acid bis-(hydroxymethylamide) is an organic compound derived from terephthalic acid It is characterized by the presence of two hydroxymethylamide groups attached to the benzene ring of terephthalic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of terephthalic acid bis-(hydroxymethylamide) typically involves the reaction of terephthalic acid with formaldehyde and ammonia. The process can be carried out under acidic or basic conditions, with the choice of catalyst and reaction temperature influencing the yield and purity of the product. One common method involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the reaction at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of terephthalic acid bis-(hydroxymethylamide) can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved efficiency. The use of protic ionic liquids as both solvents and catalysts has also been explored to enhance the sustainability and cost-effectiveness of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Terephthalic acid bis-(hydroxymethylamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form terephthalic acid and other oxidation products.
Reduction: Reduction reactions can convert the hydroxymethylamide groups to primary amines.
Substitution: The hydroxymethylamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles, such as amines or alcohols, can be used in substitution reactions.
Major Products Formed
Oxidation: Terephthalic acid and its derivatives.
Reduction: Primary amines and related compounds.
Substitution: Substituted terephthalic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Terephthalic acid bis-(hydroxymethylamide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of high-performance materials, such as resins and coatings
Wirkmechanismus
The mechanism of action of terephthalic acid bis-(hydroxymethylamide) involves its interaction with various molecular targets. The hydroxymethylamide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. In drug delivery systems, the compound can enhance the solubility and stability of active pharmaceutical ingredients, improving their bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-hydroxyethyl) terephthalate: Used in the production of polyesters and has similar chemical properties.
Terephthalic acid bis-(2-ethylhexyl) ester: Used as a plasticizer in various applications.
Terephthalic acid bis-(hydroxyethylamide): Similar structure but different functional groups, leading to distinct properties
Uniqueness
Terephthalic acid bis-(hydroxymethylamide) is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable derivatives makes it a versatile compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
32445-18-4 |
|---|---|
Molekularformel |
C10H12N2O4 |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
1-N,4-N-bis(hydroxymethyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C10H12N2O4/c13-5-11-9(15)7-1-2-8(4-3-7)10(16)12-6-14/h1-4,13-14H,5-6H2,(H,11,15)(H,12,16) |
InChI-Schlüssel |
AANLFBSXWWTGCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NCO)C(=O)NCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol](/img/structure/B13974053.png)

![7-(2-Hydroxyethyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13974061.png)



![4-((1,5-Dimethyl-1H-pyrazol-3-yl)amino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13974092.png)
![3-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13974093.png)

![(R)-1-[3-(trifluoromethoxy)phenyl]pentylamine](/img/structure/B13974106.png)
